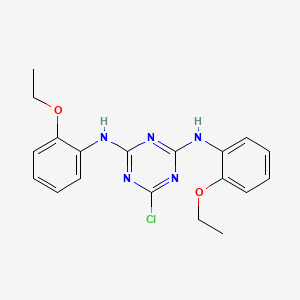

6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as 6-Chloro-ETDA, is an important intermediate compound in the synthesis of a variety of pharmaceuticals and other chemicals. 6-Chloro-ETDA is a white crystalline solid with a melting point of 128°C and a density of 1.43 g/cm3. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene. 6-Chloro-ETDA is a versatile and widely used compound in the synthesis of a variety of pharmaceuticals and other chemicals.

Scientific Research Applications

Microwave-Assisted Synthesis in Supramolecular Chemistry

6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is used in microwave-assisted synthesis of pyrazolyl bistriazines, which are promising in supramolecular chemistry. These compounds have potential for hydrogen bonds and complexation with metals, and can be utilized in the preparation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Synthesis of Dendrimeric Complexes

This compound is involved in the synthesis of dendrimeric melamine cored complexes with applications in magnetic behavior studies. These complexes have been synthesized and characterized using various techniques, including NMR and IR spectroscopy, and show potential as low-spin distorted octahedral complexes (Uysal & Koç, 2010).

Environmental Contamination Studies

Research on s-triazine compounds like this compound focuses on environmental concerns. A study on Rhodococcus corallinus highlights the microbial transformation of s-triazines, which is important in understanding environmental contamination and biodegradation processes (Mulbry, 1994).

Development of UV Light Absorbing Derivatives

This chemical is also used in the synthesis of UV light-absorbing derivatives. The study describes the improved synthesis of such derivatives, which are significant in the development of UV protection materials (Jiang, Wang, & Li, 2008).

Creation of Copper(II) Complexes

Research involving the creation of copper(II) complexes using this compound has been conducted. These complexes have been fully characterized, offering insights into their potential applications in various chemical processes (Chu et al., 2011).

Mechanism of Action

Target of Action

The compound might interact with a specific protein or a group of proteins in the cell, which are crucial for its mechanism of action .

Mode of Action

The mode of action of this compound involves its interaction with its target proteins. It binds to these proteins and modulates their activity, leading to a series of biochemical reactions

Biochemical Pathways

The biochemical pathways affected by this compound depend on its target of action. Once the compound interacts with its target, it can modulate the activity of the target protein, thereby affecting the biochemical pathway in which the target protein is involved . The downstream effects of this modulation would depend on the specific role of the target protein in the cell.

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the bodyThese properties significantly impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from the modulation of protein activity to the initiation of a cascade of biochemical reactions .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its target, and its overall activity .

properties

IUPAC Name |

6-chloro-2-N,4-N-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-3-26-15-11-7-5-9-13(15)21-18-23-17(20)24-19(25-18)22-14-10-6-8-12-16(14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVLZBJJCRCRBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2773999.png)

![1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene](/img/structure/B2774000.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2774004.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)

![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)

![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2774015.png)

![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)